molecular formula C15H26O B15076520 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol CAS No. 21915-40-2

9-Cyclohexylbicyclo(3.3.1)nonan-9-ol

Cat. No.: B15076520
CAS No.: 21915-40-2
M. Wt: 222.37 g/mol
InChI Key: MYSPSMCNWBEYPP-UHFFFAOYSA-N
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Description

9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is an organic compound with the molecular formula C15H26O and a molecular weight of 222.374 g/mol It is a bicyclic alcohol featuring a cyclohexyl group attached to a bicyclo(331)nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with bicyclo(3.3.1)nonan-9-one, followed by reduction to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Cyclohexylbicyclo(3.3.1)nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: 9-Cyclohexylbicyclo(3.3.1)nonan-9-one.

    Reduction: 9-Cyclohexylbicyclo(3.3.1)nonane.

    Substitution: 9-Cyclohexylbicyclo(3.3.1)nonyl chloride.

Scientific Research Applications

9-Cyclohexylbicyclo(3.3.1)nonan-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and bicyclo(3.3.1)nonane moieties contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is unique due to its specific combination of a cyclohexyl group and a bicyclo(3.3.1)nonane framework. This structure imparts distinct physical and chemical properties, making it valuable for various research applications.

Properties

CAS No.

21915-40-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

9-cyclohexylbicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C15H26O/c16-15(12-6-2-1-3-7-12)13-8-4-9-14(15)11-5-10-13/h12-14,16H,1-11H2

InChI Key

MYSPSMCNWBEYPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(C3CCCC2CCC3)O

Origin of Product

United States

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